molecular formula C15H12N2O3S2 B2560600 ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate CAS No. 864940-55-6

ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate

Cat. No.: B2560600
CAS No.: 864940-55-6
M. Wt: 332.39
InChI Key: AXOGXBILNMAKLK-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a thiophene ring, which is further substituted with an ethyl ester and an amide group

Preparation Methods

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is typically carried out under mild conditions and can be catalyzed by bases such as sodium ethoxide .

Industrial production methods for this compound may involve multi-step synthesis processes that include the formation of intermediate compounds, followed by their subsequent reactions to form the final product. These processes often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or ester derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings, where nucleophiles such as amines or thiols replace existing substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined benzothiazole and thiophene rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)10-5-6-21-14(10)17-13(18)9-3-4-11-12(7-9)22-8-16-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOGXBILNMAKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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